molecular formula C6H9N3O B1591571 4-Methoxy-2-methylpyrimidin-5-amine CAS No. 53135-45-8

4-Methoxy-2-methylpyrimidin-5-amine

Cat. No. B1591571
CAS RN: 53135-45-8
M. Wt: 139.16 g/mol
InChI Key: XEGDLNODDATISE-UHFFFAOYSA-N
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Description

4-Methoxy-2-methylpyrimidin-5-amine is a chemical compound with the CAS Number: 53135-45-8 . It has a molecular weight of 139.16 . The compound is solid in physical form and is typically stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The Inchi Code for 4-Methoxy-2-methylpyrimidin-5-amine is 1S/C6H9N3O/c1-4-8-3-5(7)6(9-4)10-2/h3H,7H2,1-2H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

4-Methoxy-2-methylpyrimidin-5-amine is a solid compound . It is typically stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Pharmacological Exploration

The aminopyrimidine series, including derivatives structurally related to "4-Methoxy-2-methylpyrimidin-5-amine," have been examined for their pharmacological potential. Notably, these compounds have been identified as partial agonists of the 5-HT1A receptor, with modifications aimed at improving metabolic stability leading to the discovery of compounds with enhanced profiles (Dounay et al., 2009).

Molecular Docking and Spectroscopy

Investigations into related compounds have employed molecular docking and spectroscopic techniques (FT-IR, FT-Raman, and NMR) to elucidate their structure and potential interactions with biological targets. These studies have explored the compounds' roles in treating conditions like hypertension, acting as imidazoline receptor agonists (Aayisha et al., 2019).

Synthetic Methodologies

Research has also focused on the synthetic methodologies for constructing pyrimidin-5-amine derivatives. Techniques such as cine-amination have been studied for their utility in transforming substituted pyrimidines, offering pathways to novel compounds with potential biological activities (Rasmussen et al., 1978).

Anticancer Agents

The search for novel kinase inhibitors has led to the development of 2,4-disubstituted-5-fluoropyrimidines, compounds related to "4-Methoxy-2-methylpyrimidin-5-amine," demonstrating the importance of pyrimidine derivatives in anticancer research (Wada et al., 2012).

Safety And Hazards

The safety information for 4-Methoxy-2-methylpyrimidin-5-amine indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261 and P305+P351+P338 .

properties

IUPAC Name

4-methoxy-2-methylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-4-8-3-5(7)6(9-4)10-2/h3H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGDLNODDATISE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590889
Record name 4-Methoxy-2-methylpyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2-methylpyrimidin-5-amine

CAS RN

53135-45-8
Record name 4-Methoxy-2-methylpyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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